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Molecular Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), often abbreviated as CMMT, is a
critical heterocyclic building block in medicinal chemistry. With a molecular weight of 147.63
g/mol , it serves as a potent electrophile (alkylating agent) used to introduce the thiazole moiety
into complex pharmacophores. It is structurally related to key intermediates used in the
synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and neonicotinoid
agrochemicals.

This guide provides a comprehensive technical analysis of CMMT, focusing on its
physicochemical properties, Hantzsch synthesis mechanism, and rigorous analytical
characterization protocols.

Physicochemical Profile

Understanding the precise physical constants is essential for process optimization and quality
control.

Molecular Identity
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Parameter Specification

IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
CAS Number 63140-11-4

Molecular Formula CsHeCINS

SMILES CC1=NC=C(s1)CClI

Molecular Weight (Average) 147.63 g/mol

Monoisotopic Mass 146.9909 Da

Physical Properties & Stability

o Appearance: Colorless to light-yellow liquid.[1] Darkens upon storage due to decomposition.

» Boiling Point: Typically distilled under reduced pressure (e.g., 80—-100 °C at 10 mmHg) to
prevent thermal degradation. Predicted atmospheric BP is ~220 °C.

e Solubility: Soluble in polar organic solvents (DCM, THF, Methanol, Acetonitrile). Low
solubility in water; hydrolyzes slowly to 5-(hydroxymethyl)-2-methylthiazole.

« Stability:Moisture Sensitive. The chloromethyl group is highly reactive. Must be stored at 2—8
°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and polymerization.

Synthetic Pathway: The Hantzsch Thiazole
Synthesis

The most robust industrial route to 5-(Chloromethyl)-2-methyl-1,3-thiazole involves the
condensation of Thioacetamide with 1,3-Dichloroacetone. This is a variation of the classic
Hantzsch Thiazole Synthesis.

Reaction Scheme

Reagents:

e Thioacetamide: Provides the N-C-S fragment and the C2-methyl group.
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e 1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl handle.

Stoichiometry:

Mechanistic Workflow (Graphviz)

The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and
dehydration.

Reagents: Nucleophilic Attack: Intermediate:
Thioacetamide + 1,3-Dichloroacetone Sulfur attacks Carbonyl Carbon Thiohemiaminal |

Cyclization:
Nitrogen attacks Alpha-Carbon
(Displacement of Cl)

5-(Chloromethyl)-2-methyl-1,3-thiazole

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the synthesis of CMMT via Hantzsch condensation.

Experimental Protocol (Bench Scale)

Note: This protocol involves lachrymatory agents (1,3-dichloroacetone) and alkylating agents.
Perform exclusively in a fume hood.

e Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and
dropping funnel. Flush with Nitrogen.[2][3]

¢ Dissolution: Dissolve Thioacetamide (1.0 equiv) in anhydrous Ethanol or Acetone.

o Addition: Add 1,3-Dichloroacetone (1.05 equiv) dropwise at room temperature. The reaction
is exothermic; maintain temp < 40 °C.

o Reflux: Heat the mixture to reflux for 2—4 hours. Monitor consumption of thioacetamide by
TLC (SiO2, Hexane:EtOAc 3:1).

o Workup:
o Cool to room temperature.[4]

o Concentrate solvent under reduced pressure.
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o Neutralize the residue (which contains HCI salts) with saturated NaHCOs solution.

o Extract with Dichloromethane (DCM).

 Purification: Dry the organic layer over MgSOa. Purify via vacuum distillation (preferred) or
flash column chromatography to yield the pure olil.

Analytical Characterization

Validating the identity and purity of CMMT is critical, particularly confirming the integrity of the
chloromethyl group which is prone to hydrolysis.

Mass Spectrometry (LC-MS)

o Target: Molecular Weight verification.
o Method: ESI+ (Electrospray lonization, Positive Mode).[3]
o Expected Signals:

o [M+H]*: ~148.0 Da (Major peak).

o Isotope Pattern: A distinct 3:1 ratio between m/z 148 and 150 due to the naturally
occurring 3’Cl isotope. This confirms the presence of the chlorine atom.

Nuclear Magnetic Resonance (NMR)

Typical shifts in CDCIs (referenced to TMS at 0.00 ppm):
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Nucleus Shift (6 ppm) Multiplicity Assighment

) C2-CHs (Methyl
1H 2.70 Singlet (3H)

group)
) C5-CHCI
H 4.80 Singlet (2H)
(Chloromethyl)
) C4-H (Thiazole ring
H 7.55 Singlet (1H)
proton)
13C ~19.0 - C2-CHs
13C ~37.0 - CHzCI
13C ~138.0 - C5 (Quaternary)
13C ~140.0 - C4 (Aromatic CH)
C2 (Imine-like
13C ~166.0
Carbon)

Quality Control Workflow

To ensure "Self-Validating" protocols (E-E-A-T), use the following logic flow to accept or reject a
batch.
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Figure 2: Quality Control Decision Tree for CMMT.

Applications in Drug Development

5-(Chloromethyl)-2-methyl-1,3-thiazole acts as a "warhead" for attaching the thiazole ring to
nucleophilic centers (amines, thiols, alcohols) in drug candidates.

o Protease Inhibitors: It is a structural analog to the intermediates used in Ritonavir synthesis.
[5] In Ritonavir, a 5-hydroxymethylthiazole derivative (often with a 2-isopropyl group) is
coupled to the core backbone. CMMT serves as a model compound or a direct intermediate
for analogs where the 2-methyl group is desired for steric or metabolic stability reasons.
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o Agrochemicals: The related 2-chloro-5-chloromethylthiazole is a precursor to Thiamethoxam.
[5] CMMT is used in research to synthesize novel neonicotinoid analogs with altered
lipophilicity (logP ~1.8).

Safety & Handling

e Hazard Class: Skin Corr.[6] 1B (Causes severe burns), Carcinogenicity Suspected
(Alkylating agent).

e Lachrymator: The compound and its precursor (1,3-dichloroacetone) are potent tear agents.

» Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to
hydrolyze the chloromethyl group to the less toxic alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone
[sitem.herts.ac.uk]

e 2. sigmaaldrich.com [sigmaaldrich.com]

o 3. research.unipd.it [research.unipd.it]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemball.com/product/E598AE/2-Chloro-5-%28Chloromethyl%29-1%2C3-Thiazole%2FCCMT.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Chloromethyl_-2-methyl-1_3-thiazole
https://www.benchchem.com/product/b3037826?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Chloromethyl_-2-methyl-1_3-thiazole
https://pubchem.ncbi.nlm.nih.gov/compound/12808794
https://www.semanticscholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-%E2%80%93-and-Subbaraj-Rao/623263595744f4ed2fbeb6d1b79f7f8b32b16eb5
http://www.orgsyn.org/demo.aspx?prep=CV1P0211
https://www.mdpi.com/1420-3049/24/9/1741
http://www.orgsyn.org/demo.aspx?prep=CV1P0292
https://www.benchchem.com/product/b3037826?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3839.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3839.htm
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/290/962/astec_59.pdf
https://www.research.unipd.it/retrieve/ff1ca195-6285-4063-a0ca-b7f86fd056f2/DTA-14-202.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4. Organic Syntheses Procedure [orgsyn.org]

5. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

6. 5-(Chloromethyl)-2-methyl-1,3-thiazole | CSH6CINS | CID 12808794 - PubChem
[pubchem.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-
thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037826#5-chloromethyl-2-methyl-1-3-thiazole-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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